3-phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a thioether-linked 1,2,4-oxadiazole substituent at position 2 and a phenethyl group at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the p-tolyl group may influence lipophilicity and target interactions .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-18-11-13-20(14-12-18)24-28-23(32-29-24)17-33-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBPPOIRIWFXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that incorporates a quinazoline core, known for its diverse biological activities, along with an oxadiazole moiety that enhances its pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is , with a molecular weight of approximately 454.5 g/mol. The structural complexity includes multiple aromatic rings which contribute to its stability and potential reactivity in biological systems .
1. Anticancer Properties
Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds similar to 3-phenethyl derivatives demonstrate potent inhibitory activities against key protein kinases involved in cancer progression, such as CDK2 and HER2. These compounds can act as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR .
Table 1: Inhibitory Activities of Quinazoline Derivatives
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 3i | HER2 | 0.079 |
| 2i | CDK2 | 0.173 |
| Control | Imatinib | 0.131 |
This table summarizes the IC50 values obtained from studies evaluating the inhibitory effects on various kinases, highlighting the potential of these compounds in cancer therapy.
2. Antimicrobial Activity
While quinazoline derivatives are primarily recognized for their anticancer properties, some studies suggest that they exhibit varying degrees of antimicrobial activity. However, specific data regarding the antimicrobial efficacy of 3-phenethyl derivatives remains limited. Notably, quinazolinone-based compounds have been reported to show negligible antimicrobial effects, indicating a focus on their cytotoxic properties instead .
3. Antioxidant Activity
Quinazolinones are also investigated for their antioxidant properties. Certain derivatives have demonstrated metal-chelating abilities and antioxidant activity through various assays such as CUPRAC and DPPH. The presence of hydroxyl groups in specific positions on the phenyl ring significantly enhances these properties .
The mechanism by which 3-phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound interacts with specific kinases and enzymes involved in cellular signaling pathways.
- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Antioxidant activity may involve scavenging free radicals and reducing oxidative stress within cells.
Case Studies
Several case studies have explored the efficacy of quinazoline derivatives in preclinical settings:
- Cytotoxicity Against Breast Cancer Cells : A study evaluated the cytotoxic effects of quinazolinone derivatives against MCF-7 breast cancer cells using MTT assays, revealing significant dose-dependent inhibition .
- In Vivo Studies : Animal models treated with quinazoline derivatives exhibited reduced tumor growth rates compared to controls, further supporting their potential as therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines through different mechanisms:
- Cytotoxicity Studies : In vitro assays (e.g., MTT assay) have shown that the compound can induce cytotoxic effects against several cancer cell lines, including:
- Prostate cancer (PC3)
- Breast cancer (MCF-7)
- Colon cancer (HT-29)
The IC50 values for these effects are often in the micromolar range, demonstrating potent activity against these malignancies.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, certain derivatives have been shown to inhibit VEGFR-2 with IC50 values significantly lower than existing therapies like sorafenib .
Antibacterial Properties
The compound also exhibits antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival:
- Studies : Laboratory tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound shows promise as an anti-inflammatory agent:
- Inflammation Models : Experimental models of inflammation have indicated that it can reduce markers of inflammation, such as cytokines and chemokines. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several research studies have provided insights into the applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry outlined the synthesis of various quinazoline derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines .
- Antibacterial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported on the antibacterial effects of similar oxadiazole-containing compounds, highlighting their potential as new therapeutic agents .
- Inflammatory Response Modulation : A study in Pharmacological Research demonstrated that derivatives of this compound could significantly reduce inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether linkage serves as a reactive site for further functionalization:
-
Alkylation : Reacts with α-bromoacetophenones in ethanol under reflux to form S-alkylated derivatives. For example:
-
Oxidation : Treatment with H2O2 or mCPBA converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .
Comparative Reactivity of Thioether Derivatives :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thioether | α-Bromoacetophenone | S-Alkylated derivative | 82 |
| Thioether | H2O2 (30%) | Sulfoxide | 65 |
| Thioether | mCPBA | Sulfone | 58 |
Reductive Desulfurization
The thioether group can be removed under reductive conditions:
-
NiCl2/NaBH4 System : Reduces the thioether to a methylene group, yielding 3-phenethyl-2-methylquinazolin-4(3H)-one (87% yield) .
-
Mechanism : Nickel-mediated cleavage of the C–S bond followed by protonation .
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit anticonvulsant and anticancer properties, prompting targeted modifications:
-
Anticonvulsant Optimization : Condensation with iodoacetamide derivatives enhances carbonic anhydrase II inhibition (binding affinity: ∆G = −8.01 kcal/mol) .
-
Anticancer Derivatives : Introduction of phenylthiazole ethyl groups at N3 improves cytotoxicity against MCF-7 cells (IC50: 12.3 µM) .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Activities
Key Observations :
- Conversely, trifluoromethyl derivatives (e.g., ) exhibit stronger electronegativity, enhancing pesticidal activity.
- Heterocycle Role : 1,2,4-oxadiazoles (target compound) vs. 1,2,4-triazoles (e.g., ) influence electronic properties and hydrogen-bonding capacity. Oxadiazoles are less basic than triazoles, which may reduce off-target interactions .
Key Observations :
- Thioether Formation : The target compound’s thioether linkage likely involves nucleophilic substitution, akin to triazolylthiomethyl derivatives (e.g., ).
- Yield Optimization: Reactions using ethanol reflux (e.g., ) achieve high yields (85%), suggesting similar conditions could apply to the target compound.
Pharmacological and Computational Insights
Key Observations :
- DFT Applications : The BP86 functional (e.g., ) and B3LYP (e.g., ) are widely used for NMR and vibrational analysis, respectively. These methods could validate the target compound’s tautomeric forms or electronic properties.
- Biological Potential: Structural analogs with triazole/oxadiazole motifs exhibit pesticidal and antimicrobial activities (e.g., ), suggesting the target compound may share similar profiles.
Preparation Methods
Quinazolinone Core Synthesis
The quinazolin-4(3H)-one scaffold serves as the foundational structure for this compound. The most widely reported method involves cyclocondensation of anthranilic acid derivatives with formamide or thioacetamide. For example, heating anthranilic acid with formamide at 180°C for 6 hours yields quinazolin-4(3H)-one with >85% purity. Alternatively, thioacetamide can be used under refluxing ethanol to introduce a thione group at position 2, though this requires subsequent oxidation or substitution.
Key Reaction Conditions
- Solvent: Ethanol, formamide (neat)
- Temperature: 180°C (neat) or reflux (ethanol)
- Catalyst: None required for cyclocondensation
- Yield: 72–89%
N-Alkylation at Position 3
Introducing the phenethyl group at position 3 necessitates N-alkylation under basic conditions. Phase-transfer catalysis (PTC) using tetra-n-butylammonium bromide (TBAB) in acetonitrile or dimethylformamide (DMF) proves effective. Propargyl bromide analogs have been successfully employed in similar systems, suggesting phenethyl bromide as a viable alkylating agent.
Optimized Protocol
- Dissolve quinazolin-4(3H)-one (1 eq) in anhydrous DMF.
- Add phenethyl bromide (1.2 eq) and TBAB (0.1 eq).
- Stir at 80°C for 12 hours under nitrogen.
- Purify via recrystallization from acetonitrile.
Characterization Data
- Yield: 68–75%
- 1H NMR (DMSO-d6): δ 7.82–7.12 (m, 8H, aromatic), 4.21 (t, 2H, CH2), 3.02 (t, 2H, CH2), 2.45 (s, 3H, CH3 from p-tolyl).
Thioether Linkage at Position 2
Incorporating the thioether group requires sequential chlorination and nucleophilic substitution. Phosphorus oxychloride (POCl3) chlorinates position 2, followed by displacement with a mercaptan. For the target compound, 5-(bromomethyl)-3-(p-tolyl)-1,2,4-oxadiazole serves as the alkylating agent.
Stepwise Procedure
- Chlorination:
- Thiolation:
- Alkylation:
Critical Parameters
- Solvent: DMF enhances nucleophilicity of thiolate ions.
- Base: K2CO3 prevents oxidation of thiol to disulfide.
Synthesis of 5-(Bromomethyl)-3-(p-Tolyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. p-Tolyl amidoxime reacts with methyl bromoacetate under basic conditions to form the oxadiazole, followed by bromination.
Detailed Pathway
- Amidoxime Formation:
- Cyclization:
- Bromination:
Regioselectivity and Computational Validation
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level confirm that the 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives favors 5-substituted oxadiazoles due to lower activation energy (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for 4-substituted). This aligns with experimental outcomes showing >90% regioselectivity for the target oxadiazole.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from acetonitrile. Purity is verified via HPLC (≥98%), and structural elucidation uses 1H/13C NMR, IR, and high-resolution mass spectrometry.
Spectroscopic Highlights
- IR (KBr): 1675 cm⁻¹ (C=O, quinazolinone), 1240 cm⁻¹ (C-O-C, oxadiazole).
- HRMS (ESI+): [M+H]+ calcd. for C27H23N4O2S: 483.1589; found: 483.1592.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability:
- Thiol Oxidation:
- Regioselectivity:
- DFT-guided solvent selection (e.g., toluene vs. DMF) optimizes cycloaddition outcomes.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of 3-phenethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated in analogous quinazolinone derivatives .
- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility and reaction homogeneity .
- Catalysts such as triethylamine or palladium complexes to accelerate coupling reactions, particularly for forming the oxadiazole ring .
- Real-time monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track reaction progress and ensure completion .
- Recrystallization in ethanol or methanol for final purification to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this quinazolinone derivative?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., distinguishing thioether linkages from oxadiazole groups) .
- 2D NMR (COSY, HSQC) for resolving complex splitting patterns in aromatic regions .
- X-ray Crystallography for unambiguous determination of three-dimensional conformation and intermolecular interactions .
- Infrared (IR) Spectroscopy to identify functional groups (e.g., C=O stretch in quinazolinone at ~1680 cm⁻¹) .
- HPLC with UV/Vis Detection to assess purity (>98%) and detect trace impurities .
Basic: How should researchers design in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
Focus on target-specific assays informed by structural analogs:
- Enzyme Inhibition Assays:
- Use purified enzymes (e.g., kinases, proteases) with fluorogenic substrates to measure IC₅₀ values. Adjust pH and ionic strength to mimic physiological conditions .
- Cell-Based Models:
- Select cell lines expressing target receptors (e.g., cancer lines for cytotoxicity studies). Include controls for membrane permeability (e.g., ATPase inhibitors) .
- Concentration Ranges:
- Test 0.1–100 µM doses, with triplicates, to generate dose-response curves. Use DMSO as a solvent control (<0.1% final concentration) .
Advanced: What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
Leverage quantum mechanical and molecular modeling approaches:
- Density Functional Theory (DFT):
- Molecular Docking (AutoDock/Vina):
- Dock the compound into target protein active sites (PDB structures) using flexible ligand protocols. Validate with binding free energy calculations (MM/GBSA) .
- Molecular Dynamics (MD) Simulations:
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for quinazolinone derivatives?
Methodological Answer:
Adopt a modular synthesis and testing framework:
- Substituent Variation:
- Synthesize analogs with modified phenethyl, oxadiazole, or thioether groups. Compare activities to isolate critical moieties .
- Pharmacological Profiling:
- Data Correlation:
- Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Advanced: What approaches are effective in resolving discrepancies in pharmacological data across studies with similar compounds?
Methodological Answer:
Address variability through rigorous experimental design:
- Assay Standardization:
- Replicate conflicting studies under identical conditions (e.g., cell passage number, serum concentration) to isolate variables .
- Meta-Analysis:
- Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .
- Orthogonal Validation:
Advanced: What are the best practices for assessing the stability and degradation pathways of this compound under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Forced Degradation:
- Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify degradation products via LC-MS .
- Metabolite Identification:
- Long-Term Stability:
- Store samples at 4°C, 25°C, and 40°C with 75% relative humidity. Monitor purity monthly for 6–12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
